molecular formula C14H15N3O B3023294 N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide CAS No. 957034-73-0

N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide

Cat. No.: B3023294
CAS No.: 957034-73-0
M. Wt: 241.29 g/mol
InChI Key: IYIHXSJLXGXNIH-UHFFFAOYSA-N
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Description

N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a cyclopropanecarboxamide group attached to a phenyl ring, which is further substituted with a 3-methyl-1H-pyrazol-1-yl group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.

    Substitution on the phenyl ring: The pyrazole ring is then attached to a phenyl ring through a substitution reaction.

    Introduction of the cyclopropanecarboxamide group: This involves the reaction of the substituted phenyl ring with cyclopropanecarboxylic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvents that facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring is known to interact with various biological targets, leading to inhibition or activation of specific pathways. The cyclopropanecarboxamide group may enhance the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide
  • N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide
  • N-[4-(1H-pyrazol-3-yl)phenyl]cyclopropanecarboxamide

Uniqueness

N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide is unique due to the presence of the 3-methyl group on the pyrazole ring, which may influence its biological activity and chemical reactivity. This substitution can affect the compound’s interaction with biological targets, potentially leading to enhanced or unique therapeutic properties compared to other similar compounds.

Properties

IUPAC Name

N-[4-(3-methylpyrazol-1-yl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-10-8-9-17(16-10)13-6-4-12(5-7-13)15-14(18)11-2-3-11/h4-9,11H,2-3H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIHXSJLXGXNIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801181906
Record name N-[4-(3-Methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801181906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957034-73-0
Record name N-[4-(3-Methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957034-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(3-Methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801181906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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